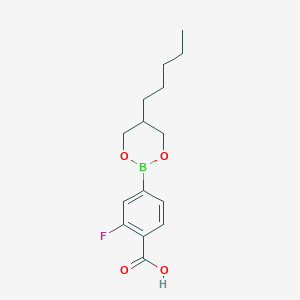
2-fluoro-4-(5-pentyl-1,3,2-dioxaborinan-2-yl)benzoic Acid
Descripción
2-fluoro-4-(5-pentyl-1,3,2-dioxaborinan-2-yl)benzoic acid is a chemical compound with the molecular formula C15H20BFO4 It is a derivative of benzoic acid, featuring a fluorine atom and a dioxaborinan ring
Propiedades
Número CAS |
120153-11-9 |
|---|---|
Fórmula molecular |
C15H20BFO4 |
Peso molecular |
294.13 g/mol |
Nombre IUPAC |
2-fluoro-4-(5-pentyl-1,3,2-dioxaborinan-2-yl)benzoic acid |
InChI |
InChI=1S/C15H20BFO4/c1-2-3-4-5-11-9-20-16(21-10-11)12-6-7-13(15(18)19)14(17)8-12/h6-8,11H,2-5,9-10H2,1H3,(H,18,19) |
Clave InChI |
YXPKKZZEUFHAOH-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(CO1)CCCCC)C2=CC(=C(C=C2)C(=O)O)F |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-(5-pentyl-1,3,2-dioxaborinan-2-yl)benzoic acid typically involves the reaction of 2-fluorobenzoic acid with a boronic ester. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and more efficient catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
2-fluoro-4-(5-pentyl-1,3,2-dioxaborinan-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzoic acid derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-fluoro-4-(5-pentyl-1,3,2-dioxaborinan-2-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-fluoro-4-(5-pentyl-1,3,2-dioxaborinan-2-yl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and dioxaborinan ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid
- 3-(1,3,2-dioxaborinan-2-yl)benzoic acid
Uniqueness
2-fluoro-4-(5-pentyl-1,3,2-dioxaborinan-2-yl)benzoic acid is unique due to its specific combination of a fluorine atom and a dioxaborinan ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


